4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its structure features a benzo[b]thiophene core substituted with a methyl group at the 3-position and a dioxaborolane ring at the 5-position. The dioxaborolane moiety (pinacol boronate) enhances air and moisture stability compared to free boronic acids, making it a preferred intermediate in organic synthesis .
Properties
Molecular Formula |
C15H19BO2S |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2S/c1-10-9-19-13-7-6-11(8-12(10)13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
InChI Key |
YUPDFOMTUGVACB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=C3C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation employs Pd catalysts and bis(pinacolato)diboron (BPin) to install boronic esters via aromatic C–H activation. For 3-methylbenzo[b]thiophene, the methyl group at position 3 directs borylation to position 5 due to electronic and steric effects.
-
Combine 3-methylbenzo[b]thiophene (1.0 equiv), BPin (1.2 equiv), Pd(OAc) (2 mol%), and XPhos (4 mol%) in dioxane.
-
Add KOAc (3.0 equiv) and heat at 90°C under N for 12–24 h.
-
Purify via column chromatography (hexane/EtOAc) to isolate the product.
Key Data :
Suzuki–Miyaura Coupling with Prefunctionalized Intermediates
Boronation of 5-Bromo-3-methylbenzo[b]thiophene
This two-step method involves bromination followed by Miyaura borylation:
-
React 3-methylbenzo[b]thiophene with NBS (1.1 equiv) in DMF at 0°C.
-
Stir for 2 h, extract with DCM, and purify to yield 5-bromo-3-methylbenzo[b]thiophene.
-
Mix 5-bromo-3-methylbenzo[b]thiophene (1.0 equiv), BPin (1.5 equiv), Pd(dppf)Cl (3 mol%), and KOAc (3.0 equiv) in dioxane.
-
Heat at 100°C for 24 h.
-
Isolate the product via silica gel chromatography.
Key Data :
Transmetalation from Boronic Acid Intermediates
Boronic Acid Synthesis and Esterification
3-Methylbenzo[b]thiophene-5-boronic acid is esterified with pinacol under acidic conditions:
-
Synthesize 3-methylbenzo[b]thiophene-5-boronic acid via lithiation (n-BuLi, B(OMe)) at –78°C.
-
Quench with HCl, extract, and dry to isolate the boronic acid.
-
React the boronic acid (1.0 equiv) with pinacol (1.1 equiv) in MeOH/HO (3:1) at 25°C for 6 h.
-
Extract with DCM and purify.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Direct C–H Borylation | Atom-economical, one-step | Requires directing groups, moderate yields | Millimole to gram |
| Suzuki–Miyaura Coupling | High regioselectivity | Two-step process, halogenation required | Multigram |
| Transmetalation | High purity | Acid-sensitive substrates | Small scale |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Reactions: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Cross-Coupling Products: Biaryl compounds.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Boronic acids and alcohols.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Materials Science:
Medicinal Chemistry: Investigated for its role in the synthesis of biologically active molecules.
Catalysis: Employed in catalytic processes due to its boron-containing structure.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₁₉BO₂S
- Molecular Weight : 286.19 g/mol (calculated)
- Synthesis : Typically prepared via palladium-catalyzed borylation of benzo[b]thiophene derivatives. For example, 2-(benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a precursor) undergoes β-arylation with aryl halides like 4-iodoanisole in the presence of silver carbonate, yielding derivatives such as the target compound with ~50% isolated yield .
- Characterization : Nuclear magnetic resonance (NMR) data confirm the absence of detectable signals for the carbon directly bonded to boron due to quadrupolar broadening . High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are standard analytical tools for purity verification .
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous dioxaborolane derivatives, emphasizing substituent effects, reactivity, and applications:
Substituent Effects on Reactivity
- Electron-Donating Groups (e.g., Methyl in Benzo[b]thiophene) : Enhance electron density at the boron center, accelerating transmetallation in Suzuki reactions. The target compound exhibits higher reactivity compared to nitro-substituted analogs .
- Electron-Withdrawing Groups (e.g., Nitro) : Reduce boron’s electrophilicity, slowing coupling rates. For example, 2-methyl-5-nitrophenyl derivatives require harsher conditions (e.g., elevated temperatures) for cross-couplings .
- Heteroaromatic Systems (e.g., Thiophene vs. Benzo[b]thiophene) : Benzo[b]thiophene derivatives show superior stability and broader UV-Vis absorption due to extended conjugation, making them suitable for optoelectronic applications .
Biological Activity
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane (CAS No. 1404110-11-7) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and potential applications in cancer therapy.
- Molecular Formula : C₁₅H₁₉BO₂S
- Molecular Weight : 274.19 g/mol
- Structure : The compound features a dioxaborolane core with a tetramethyl substituent and a benzo[b]thiophene moiety.
The biological activity of this compound is primarily attributed to its ability to act as a boron delivery agent in Boron Neutron Capture Therapy (BNCT). This therapy exploits the unique properties of boron to selectively target tumor cells while sparing normal tissues.
Key Mechanisms:
- Boron Delivery : The compound can be phosphorylated by human deoxycytidine kinase and incorporated into cellular DNA.
- Induction of Apoptosis : At higher concentrations (>20 mM), it induces apoptosis through caspase activation (caspase-3 and caspase-7) in glioma cells.
- Low Toxicity : Exhibits low toxicity towards normal human fibroblasts compared to glioma cells, suggesting a favorable therapeutic index.
In Vitro Studies
A study published in PubMed demonstrated the compound's selective cytotoxicity against glioblastoma multiforme (GBM) cells while maintaining low toxicity towards normal cells. The results indicated that at non-toxic concentrations, the compound did not disturb cell proliferation but showed significant effects at higher doses:
| Cell Type | IC50 (mM) | Apoptosis Induction |
|---|---|---|
| U-118 MG Glioma | 20 | Yes |
| Normal Human Fibroblasts | >100 | No |
Model Organism Studies
In addition to cell line studies, the compound was tested on Caenorhabditis elegans, which is often used as a model organism for in vivo studies. The findings suggested that it displayed low toxicity in this model as well, reinforcing its potential as a therapeutic agent for BNCT applications.
Case Studies
- Glioblastoma Treatment : A case study involving U-118 MG glioma cells showed that treatment with the compound resulted in significant cell death at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing effective cancer therapies.
- Boron Neutron Capture Therapy (BNCT) : The compound's ability to deliver boron effectively makes it a candidate for BNCT, which has shown promise in treating high-grade brain tumors like GBM.
Q & A
Basic: What are the primary applications of this compound in organic synthesis?
This dioxaborolane derivative is widely used as a boron-containing reagent in cross-coupling reactions, particularly Suzuki-Miyaura couplings , to synthesize biaryl or heteroaryl structures. Its electron-rich benzo[b]thiophene substituent enhances stability during catalysis, while the tetramethyl dioxaborolane group ensures efficient transmetallation . Methodologically, it is employed under mild conditions (e.g., Pd(PPh₃)₄ catalyst, THF/H₂O solvent) to minimize side reactions.
Basic: How is the compound synthesized, and what are critical purity considerations?
Synthesis typically involves boronic acid esterification of 3-methylbenzo[b]thiophene-5-yl precursors with pinacol borane under inert conditions. Key steps include:
- Anhydrous reaction conditions (e.g., argon atmosphere) to prevent hydrolysis of the boronate .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted boronic acid.
Purity (>95%) is validated using ¹¹B NMR (peak ~30 ppm for boronate) and HPLC (C18 column, UV detection) .
Advanced: How do substituents on the benzo[b]thiophene moiety influence reactivity in cross-coupling?
The 3-methyl group on the benzo[b]thiophene ring enhances steric shielding, reducing unwanted protodeboronation. Comparative studies with analogs (e.g., 5-chloro or trifluoromethoxy substituents) show that electron-withdrawing groups slow transmetallation but improve regioselectivity in aryl-aryl couplings . For example, replacing the methyl group with a nitro group (as in ) increases oxidative stability but requires higher catalyst loadings (5 mol% Pd vs. 1–2 mol% for methyl derivatives).
Advanced: How to optimize reaction conditions for low-yielding Suzuki couplings with this compound?
If yields are suboptimal:
- Adjust catalyst system : Switch from Pd(PPh₃)₄ to Pd(OAc)₂ with SPhos ligand for electron-deficient aryl partners.
- Modify solvent/base : Use DMF/K₃PO₄ instead of THF/Na₂CO₃ to enhance solubility of polar substrates.
- Monitor boronate stability : Prolonged heating (>12 hrs) may degrade the boronate; use microwave-assisted synthesis (80°C, 30 min) to preserve integrity .
Basic: What are the recommended storage conditions to ensure long-term stability?
Store under inert gas (N₂ or Ar) at 0–6°C in amber vials to prevent hydrolysis and photodegradation. The compound is sensitive to moisture; use molecular sieves (3Å) in storage containers. Shelf life is typically 6–12 months under these conditions .
Advanced: How to design analogs of this compound for targeted bioactivity studies?
Focus on modifying the benzo[b]thiophene substituents to tune electronic and steric properties:
- Introduce halogens (Cl, F) at the 5-position to enhance binding to hydrophobic enzyme pockets.
- Replace the methyl group with methoxy or trifluoromethyl to modulate metabolic stability.
Validate designs via density functional theory (DFT) to predict orbital interactions and reaction kinetics .
Advanced: How to resolve contradictory data in cross-coupling efficiency between similar borolanes?
When discrepancies arise (e.g., inconsistent yields with phenyl vs. thienyl partners):
- Analyze steric parameters : Use Conolly surface maps to compare boronate accessibility.
- Probe electronic effects : Measure Hammett constants (σ) of substituents to correlate with reaction rates.
- Control for trace impurities : Conduct ICP-MS to detect Pd leaching or residual base contaminants .
Basic: What analytical techniques are critical for characterizing this compound?
- ¹H and ¹³C NMR : Confirm regiochemistry of the benzo[b]thiophene-boronate linkage (e.g., coupling constants for aromatic protons).
- HRMS (ESI+) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in solid-state conformation, particularly for polymorphic forms .
Advanced: How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic conditions (pH <5) : Rapid hydrolysis occurs, releasing boronic acid (monitor via ¹¹B NMR shift from ~30 ppm to ~18 ppm).
- Basic conditions (pH >9) : Stable for ≤24 hrs but prone to oxidative deboronation if exposed to O₂. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .
Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?
- DFT calculations : Model transition states for transmetallation steps to identify rate-limiting barriers.
- Hammett linear free-energy relationships : Correlate substituent effects with coupling efficiency.
- Molecular docking : Predict interactions in medicinal chemistry applications (e.g., kinase inhibition) .
Basic: How to scale up synthesis from milligram to gram quantities without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
